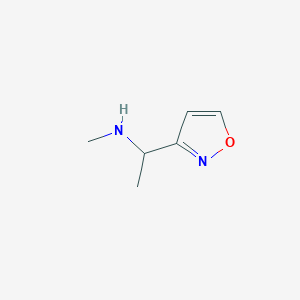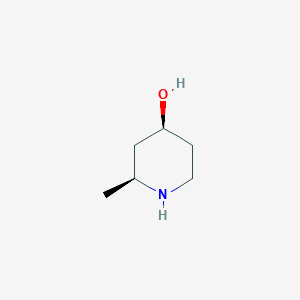![molecular formula C9H17NO5 B3165003 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid CAS No. 89500-39-0](/img/structure/B3165003.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid
Overview
Description
“2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid” is a chemical compound with the CAS Number: 89500-39-0 . It has a molecular weight of 219.24 . This compound is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C9H17NO5 . The InChI code is 1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m1/s1 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .
Scientific Research Applications
Reactive Carbonyl Species and Chronic Diseases
Reactive carbonyl species (RCS) are highly reactive molecules generated from the oxidation of carbohydrates, lipids, and amino acids. RCS like hexanal, acrolein, and methylglyoxal are known to damage cellular components, leading to cytotoxicity, mutagenicity, and various chronic diseases such as diabetes, cancer, and cardiovascular diseases. The understanding of RCS properties, metabolism, and their relation to metabolic diseases is crucial for developing effective approaches to prevent these chronic conditions. Nanoparticles and nanocarriers have been emphasized for their potential in improving the bioavailability and bioefficacy of RCS sequesters, showcasing an important application area for the compound , considering its potential role in combating RCS-related chronic diseases (Fuloria et al., 2020).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs), which share structural similarities with 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid, possess significant biological properties, including antioxidant activities. The structure-activity relationships (SARs) of HCAs have been extensively studied, revealing that modifications to the aromatic ring and the carboxylic function significantly influence their antioxidant activity. These findings suggest that structural analogs, possibly including this compound, could be optimized for enhanced antioxidant capabilities, useful in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Biodegradation and Environmental Fate
The biodegradation and fate of compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, highlighting the ability of microorganisms to degrade these compounds aerobically. Such studies underscore the importance of understanding the environmental impact and degradation pathways of synthetic compounds, including this compound, for environmental protection and remediation efforts (Thornton et al., 2020).
Levulinic Acid in Drug Synthesis
Levulinic acid, a biomass-derived chemical, illustrates the potential of using renewable resources for drug synthesis, highlighting the importance of carbonyl and carboxyl functional groups in creating versatile, cost-effective, and cleaner drug synthesis processes. This context underscores the potential applications of this compound in the pharmaceutical industry, especially in developing novel therapeutics (Zhang et al., 2021).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors , suggesting potential targets could be these enzymes.
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of inhibitors, suggesting that this compound may also act as an inhibitor by binding to its target and preventing its normal function .
Biochemical Pathways
If this compound acts as an inhibitor to glucosamine synthase or myosin kinase, it could potentially affect the pathways these enzymes are involved in, such as the synthesis of glucosamine or the regulation of muscle contraction .
Result of Action
If it acts as an inhibitor to glucosamine synthase or myosin kinase, it could potentially disrupt the synthesis of glucosamine or the regulation of muscle contraction .
properties
IUPAC Name |
3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXDSRYWWYTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89500-39-0 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine](/img/structure/B3164933.png)
![{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3164938.png)
![1-{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methanamine](/img/structure/B3164943.png)


![[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine](/img/structure/B3164967.png)


![(2R,4'R,8a'R)-1-(tert-butoxycarbonyl)-6'-oxohexahydrospiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxylic acid](/img/structure/B3164988.png)
![(2S)-[[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]amino](cyclohexyl)ethanoic acid](/img/structure/B3164989.png)
![9H-Carbazol-3-amine, 9-[1,1'-biphenyl]-4-yl-N-phenyl-](/img/structure/B3164994.png)
![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3165021.png)